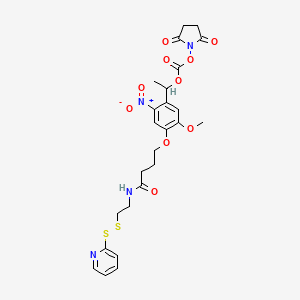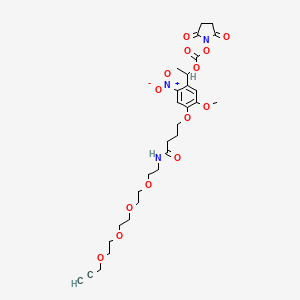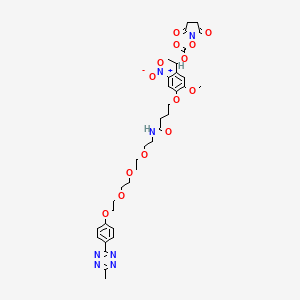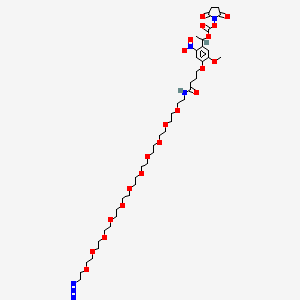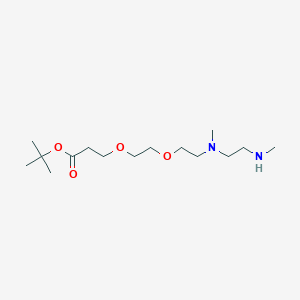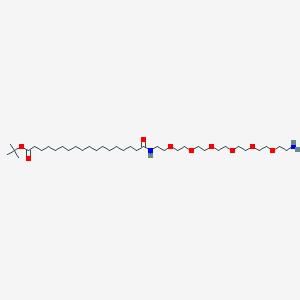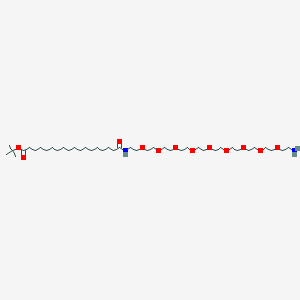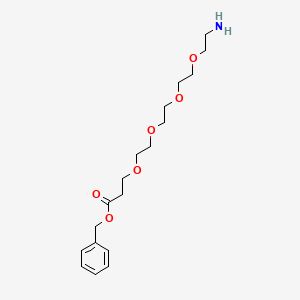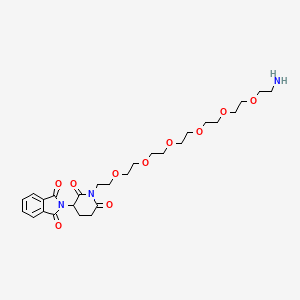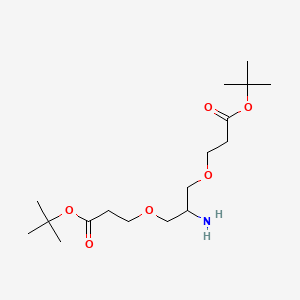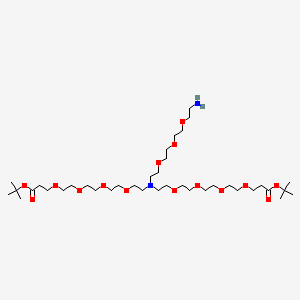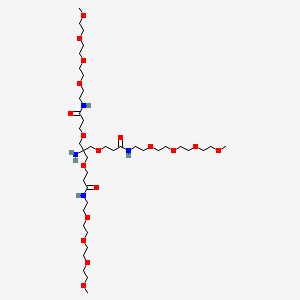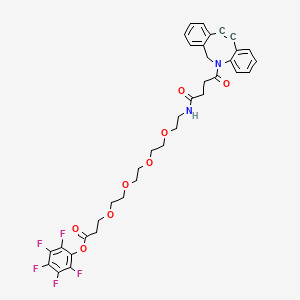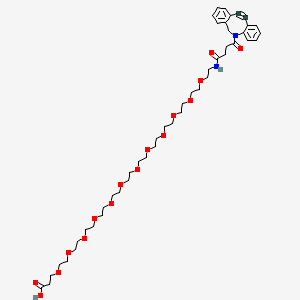
DBCO-PEG12-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG12-acid is a polyethylene glycol-based linker that contains a dibenzocyclooctyne (DBCO) moiety and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, particularly for copper-free click reactions with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: DBCO-PEG12-acid is synthesized through a multi-step process that involves the conjugation of a DBCO moiety to a PEG chain, followed by the introduction of a carboxylic acid group. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable leaving group, such as a tetrafluorophenyl (TFP) ester.
- Reaction of the activated PEG chain with a dibenzocyclooctyne derivative to form the DBCO-PEG intermediate.
- Introduction of the carboxylic acid group through a reaction with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .
化学反应分析
Types of Reactions: DBCO-PEG12-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-functionalized proteins, peptides, or small molecules.
Conditions: The reaction typically occurs under mild buffer conditions without the need for a copper catalyst. .
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO moiety and the azide group. This linkage is highly stable and biocompatible, making it suitable for various bioconjugation applications .
科学研究应用
DBCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
作用机制
The mechanism of action of DBCO-PEG12-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise conjugation of this compound with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the compound, facilitating its use in various biological and chemical applications .
相似化合物的比较
DBCO-PEG4-acid: Similar to DBCO-PEG12-acid but with a shorter PEG spacer, resulting in lower solubility and biocompatibility.
DBCO-PEG12-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxylic acid group, allowing for amine-reactive conjugation.
DBCO-PEG12-biotin: Contains a biotin moiety for biotin-streptavidin-based applications
Uniqueness of this compound: this compound is unique due to its combination of a DBCO moiety and a carboxylic acid group, along with a long PEG spacer. This combination provides high solubility, biocompatibility, and versatility for various bioconjugation applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLLRMZFUPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
